7-Bromochroman-2-one
Overview
Description
7-Bromochroman-2-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis : 7-Bromochroman-2-one derivatives are used in organic synthesis. For instance, bromination of certain dioxanones, a related compound, has been explored for synthesizing chiral trialkyldioxinone (Lange, Organ, & Roche, 1992).
Fluorescent Dyes : 7-Bromo-3-hydroxychromones, a related compound, have been synthesized and used in developing new fluorescent dyes. These dyes show significant red shifts in absorption and emission, making them useful for biological research (Klymchenko & Mély, 2004).
DNA-Protein Interaction Probes : Derivatives like 7-bromo-7-deazaadenine 2′-deoxynucleosides have been incorporated into oligodeoxynucleotides as chemical probes to study DNA-protein interactions (Minakawa et al., 2008).
Bromodomain Inhibition for Disease Treatment : Research into bromodomain-containing proteins, like BRD7 and BRD9, explores their role in cancer, inflammation, and metabolic diseases. Inhibitors targeting these domains are potential therapeutic agents (Theodoulou et al., 2016); (Park & Lee, 2020).
Biotechnological Applications : Studies in biotechnology have focused on brominated compounds like 7-bromo-l-tryptophan for applications in agriculture, food, and pharmaceutical industries. Fermentation processes using Corynebacterium glutamicum have been developed for producing such compounds (Veldmann et al., 2019).
Pharmacological Research : In pharmacology, compounds like 7-Bromoindirubin-3′-oxime have been investigated for their unique properties in inducing cell death, different from traditional apoptosis, suggesting potential as antitumor agents (Ribas et al., 2006).
properties
IUPAC Name |
7-bromo-3,4-dihydrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCPFOHVVSSCNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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